molecular formula C11H15NO2 B3053631 Ethyl 2-(phenylamino)propanoate CAS No. 54860-84-3

Ethyl 2-(phenylamino)propanoate

Cat. No.: B3053631
CAS No.: 54860-84-3
M. Wt: 193.24 g/mol
InChI Key: FMFDWCAQDWISCD-UHFFFAOYSA-N
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Description

Ethyl 2-(phenylamino)propanoate is an organic compound belonging to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(phenylamino)propanoate can be synthesized through the esterification of 2-(phenylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Ethyl 2-(phenylamino)propanoate can undergo hydrolysis in the presence of aqueous acid or base to yield 2-(phenylamino)propanoic acid and ethanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Aqueous HCl or NaOH, reflux conditions.

    Reduction: LiAlH4 in dry ether, room temperature.

    Substitution: Various nucleophiles such as amines or thiols, appropriate solvents, and mild heating.

Major Products Formed:

    Hydrolysis: 2-(phenylamino)propanoic acid and ethanol.

    Reduction: 2-(phenylamino)propanol.

    Substitution: Depending on the nucleophile, products like 2-(phenylamino)propanoate derivatives.

Scientific Research Applications

Ethyl 2-(phenylamino)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.

Mechanism of Action

The mechanism by which ethyl 2-(phenylamino)propanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl 2-(phenylamino)propanoate: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl benzoate: Another ester with a benzene ring, used in flavoring and fragrances.

Uniqueness: this compound is unique due to the presence of the phenylamino group, which imparts distinct chemical and biological properties compared to other esters. This structural feature allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler esters like ethyl acetate.

Properties

IUPAC Name

ethyl 2-anilinopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-14-11(13)9(2)12-10-7-5-4-6-8-10/h4-9,12H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMFDWCAQDWISCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)NC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304449
Record name Alanine, N-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54860-84-3
Record name NSC165819
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Alanine, N-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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